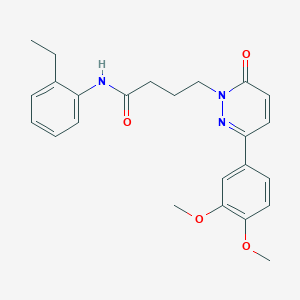
4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-ethylphenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-ethylphenyl)butanamide is a useful research compound. Its molecular formula is C24H27N3O4 and its molecular weight is 421.497. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-ethylphenyl)butanamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Molecular Characteristics
The compound has a molecular formula of C23H28N4O3 and a molecular weight of approximately 420.49 g/mol. It features a pyridazine core substituted with a dimethoxyphenyl group and an ethylphenyl moiety, contributing to its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C23H28N4O3 |
| Molecular Weight | 420.49 g/mol |
| LogP | 1.7863 |
| Polar Surface Area | 83.541 Ų |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 1 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting from simple precursors that undergo various transformations to introduce the pyridazine core and the substituents.
The primary mechanism by which this compound exerts its biological effects is through the inhibition of specific enzymes or receptors involved in various signaling pathways. Notably, it has been identified as a selective inhibitor of phosphodiesterase 4 (PDE4), which is crucial in regulating intracellular levels of cyclic adenosine monophosphate (cAMP). Increased cAMP levels can lead to anti-inflammatory effects and modulation of immune responses, making it a candidate for treating conditions like asthma and rheumatoid arthritis.
Structure-Activity Relationship (SAR)
Research into the SAR of related compounds indicates that modifications to the phenyl and pyridazine moieties can significantly influence biological activity. For example, compounds with additional methoxy groups on the phenyl ring tend to exhibit enhanced PDE4 inhibitory activity.
Case Studies
- PDE4 Inhibition : In a study examining various PDE4 inhibitors, the compound demonstrated significant potency compared to other known inhibitors, suggesting its potential utility in treating inflammatory diseases.
- Neuroprotective Effects : Preliminary investigations into the neuroprotective properties of similar compounds have shown promising results in models of neurodegenerative diseases, indicating that this compound may also possess neuroprotective capabilities.
- Anti-Cancer Potential : Some derivatives have been evaluated for their anti-cancer properties, revealing that they can induce apoptosis in specific cancer cell lines through modulation of cAMP signaling pathways .
Comparative Analysis with Similar Compounds
A comparative analysis of structural analogs reveals differences in biological activity based on minor structural changes. The following table summarizes notable activities of similar compounds:
| Compound Name | Notable Activity |
|---|---|
| 6-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one | PDE4 Inhibitor |
| N-(1-((4,6-difluorobenzo[d]thiazol-2-yl)thio)propan-2-yl)-3-(difluoromethyl)-N-methoxy-1-methyl-1H-pyrazole-4-carboxamide | SDH Inhibitor |
| (S)-2-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamido)-3-methylbutanoic acid | Potential Anti-inflammatory Agent |
特性
IUPAC Name |
4-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(2-ethylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c1-4-17-8-5-6-9-19(17)25-23(28)10-7-15-27-24(29)14-12-20(26-27)18-11-13-21(30-2)22(16-18)31-3/h5-6,8-9,11-14,16H,4,7,10,15H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLHRJMUUHIVOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














